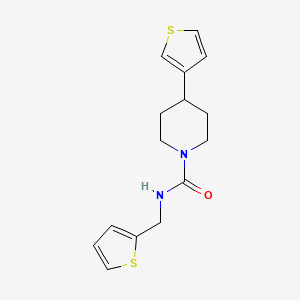

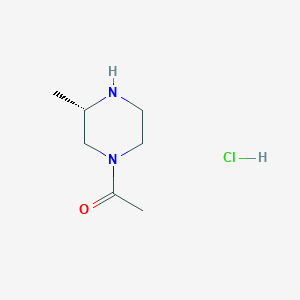

![molecular formula C19H16N2O3S B2384015 2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]benzoic Acid CAS No. 554404-30-7](/img/structure/B2384015.png)

2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]benzoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]benzoic Acid, also known as MSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. MSA is a member of the quinolone family of compounds and has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties.

Wissenschaftliche Forschungsanwendungen

Chemical Reactivity and Cyclization

2-[[2-(4-Methylquinolin-2-yl)sulfanylacetyl]amino]benzoic Acid, due to its structural components, may be involved in various chemical reactions and cyclization processes. For instance, compounds with similar structures have been shown to cyclize in the presence of bases, leading to the formation of anilides of hydroxyquinoline sulfonic acid, regardless of the base's strength (Ukrainets et al., 2014). Such reactions are crucial in the synthesis of heterocyclic compounds, which are foundational in the development of pharmaceuticals and materials with specific chemical properties.

Synthesis and Transformation of Quinoline Derivatives

The chemical framework of 2-[[2-(4-Methylquinolin-2-yl)sulfanylacetyl]amino]benzoic Acid allows for the synthesis and transformation of various quinoline derivatives. These processes are essential for exploring the potential biological activities of these compounds. For example, Avetisyan and colleagues synthesized 2- and 4-(2-Methylquinolin-4-ylamino)benzoic acids and their derivatives, demonstrating the versatility of quinoline compounds in chemical synthesis (Avetisyan et al., 2007). Such research underpins the development of new molecules for various scientific applications, including medicinal chemistry and material science.

Catalytic Applications in Organic Synthesis

Compounds related to 2-[[2-(4-Methylquinolin-2-yl)sulfanylacetyl]amino]benzoic Acid have been utilized in catalysis, particularly in C-H bond amination and sulfonylation reactions. For instance, Roane and Daugulis described a method for aminoquinoline-directed, copper-catalyzed amination of C(sp2)-H bonds of benzoic acid derivatives, highlighting the role of quinoline derivatives in facilitating such transformations (Roane & Daugulis, 2016). Similarly, Liu et al. reported on copper-mediated ortho C-H sulfonylation of benzoic acid derivatives, utilizing aminoquinoline as a directing group (Liu et al., 2015). These studies showcase the potential of quinoline derivatives in enhancing the efficiency and selectivity of organic synthesis reactions, contributing to the development of more sustainable and versatile chemical processes.

Fluorescent Properties and Material Science Applications

The unique structure of quinoline derivatives, including 2-[[2-(4-Methylquinolin-2-yl)sulfanylacetyl]amino]benzoic Acid, lends them potential applications in material science, particularly in the development of fluorescent materials. Avetisyan and colleagues investigated the fluorescent properties of quinoline derivatives, providing insights into their potential use in optical materials and sensors (Avetisyan et al., 2007). The ability to manipulate the fluorescent properties of these compounds through chemical transformations opens up avenues for creating novel materials with specific optical characteristics.

Wirkmechanismus

Target of Action

It is known that benzoic acid, a component of the compound, can bind to amino acids, leading to their excretion and a decrease in ammonia levels .

Mode of Action

It is known that benzoic acid, a component of the compound, can bind to amino acids, leading to their excretion .

Biochemical Pathways

It is known that benzoic acid, a component of the compound, can affect the urea cycle by binding to amino acids and leading to their excretion .

Pharmacokinetics

It is known that benzoic acid, a component of the compound, is conjugated to glycine in the liver and excreted as hippuric acid .

Result of Action

It is known that benzoic acid, a component of the compound, can lead to a decrease in ammonia levels by binding to amino acids and leading to their excretion .

Action Environment

It is known that the efficacy of benzoic acid, a component of the compound, can be influenced by factors such as the presence of amino acids .

Eigenschaften

IUPAC Name |

2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c1-12-10-18(21-15-8-4-2-6-13(12)15)25-11-17(22)20-16-9-5-3-7-14(16)19(23)24/h2-10H,11H2,1H3,(H,20,22)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFSOUIPRXMJCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=CC=C3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

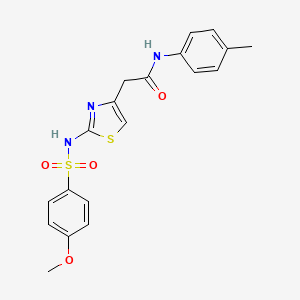

![(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2383932.png)

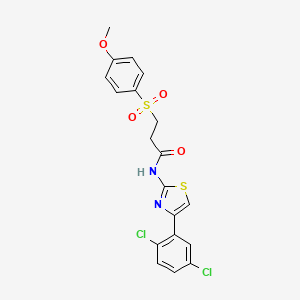

![methyl 2-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2383935.png)

![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B2383937.png)

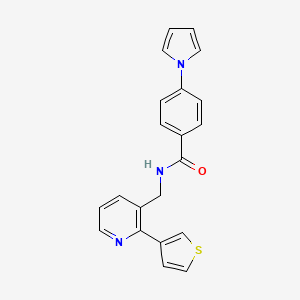

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B2383944.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2383946.png)

![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2383947.png)

![N-(1-adamantyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2383949.png)

![3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone](/img/structure/B2383950.png)